![molecular formula C27H39NO4Si B14241133 L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)- CAS No. 214753-42-1](/img/structure/B14241133.png)
L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-: is a synthetic derivative of L-serine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a diphenylsilyl group and a 6-methyl-1-oxoheptyl group, which are attached to the serine molecule. The modifications enhance its chemical properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)- typically involves multiple steps:
Protection of the Serine Hydroxyl Group: The hydroxyl group of L-serine is protected using a diphenylsilyl group. This step is crucial to prevent unwanted reactions during subsequent steps.
Acylation: The amino group of the protected serine is then acylated with 6-methyl-1-oxoheptanoic acid under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The diphenylsilyl group can be substituted with other silyl groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-: has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The diphenylsilyl group enhances its stability and allows it to interact with enzymes and receptors more effectively. The 6-methyl-1-oxoheptyl group plays a role in modulating its biological activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
L-Serine, O-[(1,1-dimethylethyl)dimethylsilyl]-: This compound has a dimethylsilyl group instead of a diphenylsilyl group, which affects its chemical properties and applications.
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(1,1-dimethylethyl)diphenylsilyl]-: This compound has an additional dimethylethoxycarbonyl group, making it more complex and potentially more versatile in certain applications.
Uniqueness: : The presence of both the diphenylsilyl and 6-methyl-1-oxoheptyl groups in L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)- makes it unique
Propiedades
Número CAS |
214753-42-1 |
|---|---|
Fórmula molecular |
C27H39NO4Si |
Peso molecular |
469.7 g/mol |
Nombre IUPAC |
(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-(6-methylheptanoylamino)propanoic acid |
InChI |
InChI=1S/C27H39NO4Si/c1-21(2)14-12-13-19-25(29)28-24(26(30)31)20-32-33(27(3,4)5,22-15-8-6-9-16-22)23-17-10-7-11-18-23/h6-11,15-18,21,24H,12-14,19-20H2,1-5H3,(H,28,29)(H,30,31)/t24-/m0/s1 |
Clave InChI |
VTDJBVRVRRVJJZ-DEOSSOPVSA-N |
SMILES isomérico |
CC(C)CCCCC(=O)N[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
SMILES canónico |
CC(C)CCCCC(=O)NC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


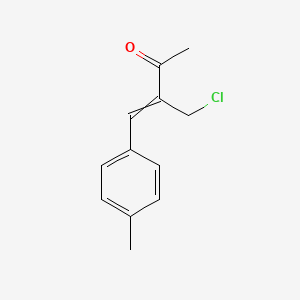
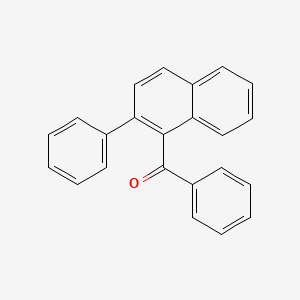


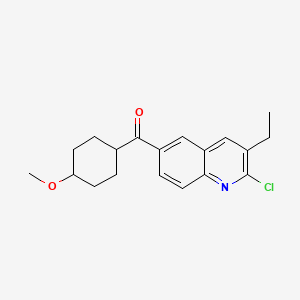
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
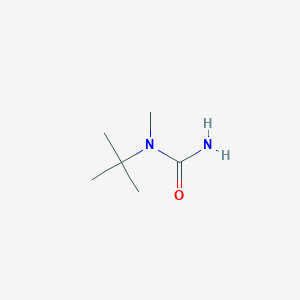

![Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B14241103.png)
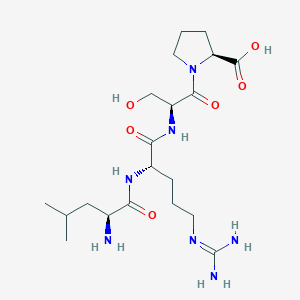


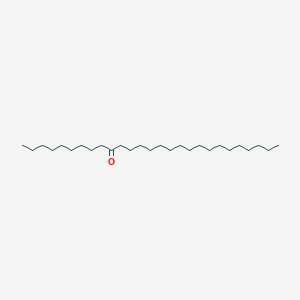
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
